ALL-TRANS-ETHYL-?-IONYLIDEACETATE

Description

The study of ALL-TRANS-ETHYL-β-IONYLIDENEACETATE is situated within the broader disciplines of ester chemistry and the investigation of substituted ionyl acetates. Understanding this context is key to appreciating the compound's role in contemporary research.

Esters are a fundamental class of organic compounds characterized by a carbonyl group bonded to an alkoxy group. bris.ac.uk Their chemistry is a cornerstone of organic synthesis, providing pathways to a vast array of more complex molecules. chemicalbook.com The synthesis of esters, known as esterification, can be achieved through several methods, with the Fischer esterification—the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst—being a classic approach. researchgate.net Modern synthetic methods have expanded to include reactions involving acid chlorides, anhydrides, and transesterification, as well as transition-metal-catalyzed C-H activation, offering high efficiency and atom economy. bris.ac.ukuobasrah.edu.iq

Esters are not only end-products but also versatile intermediates. They undergo a variety of transformations, including hydrolysis back to carboxylic acids and alcohols, reduction to primary alcohols using reagents like lithium aluminum hydride (LiAlH4), and reaction with Grignard reagents to form tertiary alcohols. chemicalbook.comresearchgate.net This reactivity makes them essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. uobasrah.edu.iq

Substituted ionyl acetates, a category to which ALL-TRANS-ETHYL-β-IONYLIDENEACETATE belongs, are recognized for their role as intermediates in the synthesis of terpenoids and retinoids, a class of compounds structurally related to vitamin A. The ionylidene core structure is a key component of many biologically active molecules. The research focus on these acetates is often driven by the need for efficient and stereoselective methods to construct larger, more complex target molecules.

The "all-trans" stereochemistry of the side chain in ALL-TRANS-ETHYL-β-IONYLIDENEACETATE is of particular importance, as the biological activity of the final products, such as all-trans-retinoic acid, is highly dependent on the geometry of the double bonds. chemicalbook.com Consequently, much of the research in this area is directed towards synthetic methods that can control and maintain this specific isomeric form.

The primary research objective concerning ALL-TRANS-ETHYL-β-IONYLIDENEACETATE is its efficient and stereoselective synthesis. This is largely because it serves as a key precursor to β-ionylideneacetaldehyde, which is then further converted into vitamin A and related compounds. rsc.org The research framework can be broken down into several key areas:

Development of Synthetic Methodologies: A major focus is the development of synthetic routes that maximize the yield of the desired all-trans isomer. This includes the optimization of reaction conditions for established methods like the Wittig and Reformatsky reactions. chemicalbook.comrsc.org

Stereochemical Control: Research aims to understand and control the factors that influence the formation of cis and trans isomers during synthesis. The separation of these isomers can be challenging and costly, making stereoselective synthesis highly desirable. rsc.org

Intermediate for Further Synthesis: ALL-TRANS-ETHYL-β-IONYLIDENEACETATE is primarily studied as a stepping stone to other molecules. Research explores its reactivity, particularly its reduction to the corresponding alcohol, which is a key step in the synthesis of the target aldehyde. chemicalbook.com

Detailed Research Findings

The synthesis of ALL-TRANS-ETHYL-β-IONYLIDENEACETATE has been a subject of considerable study, with various methods developed to prepare this key intermediate.

Synthesis via Wittig and Reformatsky Reactions

A more effective approach is the Wittig reaction or its Horner-Wadsworth-Emmons variant. chemicalbook.comrsc.org In one documented process, β-ionone is condensed with triethyl phosphonoacetate in the presence of a base like sodium amide. This method provides a significantly higher proportion of the desired trans isomer. rsc.org

The general scheme for the synthesis and subsequent conversion is as follows:

Condensation: β-Ionone is reacted with a suitable reagent (e.g., triethyl phosphonoacetate) to form ethyl β-ionylideneacetate.

Reduction: The resulting ester is then reduced, for example with lithium aluminum hydride, to yield β-ionylidene ethanol (B145695).

Oxidation: The alcohol is subsequently oxidized, often using manganese dioxide, to produce β-ionylideneacetaldehyde. chemicalbook.comrsc.org

This sequence highlights the role of ALL-TRANS-ETHYL-β-IONYLIDENEACETATE as a critical, isolable intermediate in a multi-step synthesis.

Physicochemical and Spectroscopic Data

The characterization of ALL-TRANS-ETHYL-β-IONYLIDENEACETATE relies on standard analytical techniques. Below are its key properties and representative spectroscopic data.

Table 1: Physicochemical Properties of ALL-TRANS-ETHYL-β-IONYLIDENEACETATE

| Property | Value |

| CAS Number | 5452-61-9 |

| Molecular Formula | C₁₇H₂₆O₂ |

| Molecular Weight | 262.39 g/mol |

| Appearance | Not specified in search results |

| Use | Intermediate in organic synthesis chemicalbook.com |

Table 2: Representative Spectroscopic Data for ALL-TRANS-ETHYL-β-IONYLIDENEACETATE

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), methyl groups on the cyclohexene (B86901) ring and the polyene chain, and vinylic protons of the conjugated system. |

| ¹³C NMR | Resonances for the ester carbonyl carbon, carbons of the ethyl group, and multiple sp² hybridized carbons of the ring and side chain, as well as sp³ hybridized carbons of the ring's methyl groups. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ester group, along with C-O stretches and C=C stretching vibrations from the conjugated system. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of the ethoxy group and other fragments from the polyene chain. |

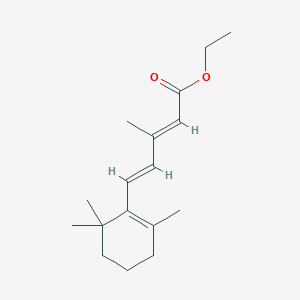

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-6-19-16(18)12-13(2)9-10-15-14(3)8-7-11-17(15,4)5/h9-10,12H,6-8,11H2,1-5H3/b10-9+,13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGMNNGDXRUXFV-OKLKQMLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80417854 | |

| Record name | Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80417854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5452-61-9 | |

| Record name | NSC18948 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80417854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for All Trans Ethyl ? Ionylideacetate

Advanced Esterification Strategies and Reagents

The creation of the ethyl ester group in all-trans-ethyl-β-ionylideneacetate can be approached through several synthetic routes. These range from classical acid-catalyzed methods to more modern transition-metal-catalyzed approaches. However, the synthesis of this molecule is often dominated by methods that construct the carbon skeleton and the ester functionality concurrently, such as the Horner-Wadsworth-Emmons reaction.

Brønsted and Lewis Acid Catalysis in Ester Formation

Brønsted acid-catalyzed esterification, commonly known as Fischer esterification, is a fundamental method for producing esters from a carboxylic acid and an alcohol. libretexts.orgmasterorganicchemistry.com In the context of all-trans-ethyl-β-ionylideneacetate, this would involve the reaction of all-trans-β-ionylideneacetic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. wikipedia.org

Lewis acids can also catalyze esterification by activating the carboxylic acid. nih.gov While specific examples detailing the use of Lewis acids for the synthesis of all-trans-ethyl-β-ionylideneacetate are not prevalent in the reviewed literature, Lewis acids like scandium triflate have been shown to be effective catalysts for intramolecular condensation reactions leading to cycloalkene carboxylates. researchgate.netnih.gov A proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, increasing its susceptibility to nucleophilic attack.

| Catalyst Type | General Reactants | General Mechanism | Relevance to Target Compound |

| Brønsted Acid | Carboxylic Acid + Alcohol | Protonation of carbonyl oxygen, nucleophilic attack by alcohol, dehydration. | A fundamental, though not commonly cited, method for the final esterification step. |

| Lewis Acid | Carboxylic Acid + Alcohol | Coordination to carbonyl oxygen, activation towards nucleophilic attack. | Potentially applicable, but specific research on its use for this compound is limited. |

Transition Metal-Catalyzed C-H Functionalization for Ester Synthesis

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H functionalization as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. uwa.edu.aunih.gov These methods offer novel retrosynthetic disconnections by directly converting C-H bonds into desired functional groups. In principle, the synthesis of esters can be achieved through such pathways. However, the application of transition-metal-catalyzed C-H functionalization for the direct synthesis of all-trans-ethyl-β-ionylideneacetate has not been extensively reported in the scientific literature. This remains a potential area for future research, offering a more direct and potentially more atom-economical synthetic route.

O-Alkylation Approaches to Esterification

O-alkylation of a carboxylate salt is another established method for ester synthesis. This typically involves the reaction of a carboxylate with an alkyl halide. For the synthesis of all-trans-ethyl-β-ionylideneacetate, this would entail the conversion of all-trans-β-ionylideneacetic acid to its carboxylate salt, followed by reaction with an ethylating agent like ethyl iodide or ethyl bromide. While a fundamental approach, its application in the synthesis of this specific molecule is less common in the literature compared to olefination reactions that build the carbon framework.

Chemo- and Regioselective Synthesis Considerations

The synthesis of all-trans-ethyl-β-ionylideneacetate presents significant challenges in controlling both stereochemistry (E/Z isomerism) and regioselectivity. Several classical and modern reactions have been employed to address these challenges.

The Reformatsky reaction , which involves the reaction of an α-halo ester with a ketone in the presence of zinc, has been used to synthesize ethyl β-ionylideneacetate from β-ionone and ethyl bromoacetate. wikipedia.orgthermofisher.comorganic-chemistry.org However, this method typically yields a mixture of cis and trans isomers, with one report indicating a 7:3 cis:trans ratio, making the isolation of the desired all-trans isomer difficult and low-yielding (~20%). google.com

The Wittig reaction and its variants are powerful tools for alkene synthesis. masterorganicchemistry.comwikipedia.orglibretexts.org A key advantage is the precise control over the location of the newly formed double bond. libretexts.org The synthesis of ethyl β-ionylideneacetate via a Wittig-type reaction has been reported, offering a more controlled approach to the desired isomer. oup.com

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate-stabilized carbanions, is particularly well-suited for the synthesis of all-trans-ethyl-β-ionylideneacetate. wikipedia.orgyoutube.comorganic-chemistry.org This reaction is renowned for its high E-selectivity, meaning it predominantly forms the trans isomer of the alkene. A patented industrial process describes the condensation of β-ionone with triethyl phosphonoacetate in the presence of sodium amide to produce ethyl β-ionylideneacetate as a mixture of 9-cis and 9-trans isomers in a favorable 1:7 ratio. google.com This high selectivity for the desired trans isomer makes the HWE reaction a preferred method for industrial synthesis. google.comrsc.org

| Reaction | Key Reagents | Typical Isomer Ratio (cis:trans) | Advantages | Disadvantages |

| Reformatsky | β-ionone, ethyl bromoacetate, Zn | 7:3 google.com | One-step C-C bond formation and ester introduction. | Poor stereoselectivity, low yield of trans isomer. google.com |

| Wittig | β-ionone, phosphonium (B103445) ylide | Varies depending on ylide stability | Precise double bond placement. | Can produce Z-isomers with non-stabilized ylides. organic-chemistry.org |

| Horner-Wadsworth-Emmons | β-ionone, triethyl phosphonoacetate, base | 1:7 google.com | High E-selectivity, water-soluble byproduct. google.comorganic-chemistry.org | Requires preparation of phosphonate (B1237965) reagent. |

Green Chemistry Principles in ALL-TRANS-ETHYL-β-IONYLIDEACETATE Synthesis

The principles of green chemistry encourage the development of chemical processes that are environmentally benign. Key metrics in this evaluation are atom economy and waste minimization.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu An ideal reaction has an atom economy of 100%.

The HWE reaction, while highly selective, does not have a perfect atom economy due to the formation of a phosphate (B84403) byproduct. organic-chemistry.org However, a significant advantage of the HWE reaction over the classical Wittig reaction is that the dialkylphosphate salt byproduct is water-soluble, facilitating its removal and reducing the use of organic solvents in purification. organic-chemistry.org

In contrast, the classical Wittig reaction generates triphenylphosphine (B44618) oxide as a byproduct. rsc.org This byproduct has a high molecular weight and can be challenging to separate from the desired product, often requiring chromatography. This not only lowers the practical yield but also generates more chemical waste. rsc.org

Calculating the theoretical atom economy for the HWE synthesis of ethyl β-ionylideneacetate:

Reactants: β-Ionone (C₁₃H₂₀O, MW: 192.30 g/mol ) + Triethyl phosphonoacetate (C₈H₁₇O₅P, MW: 224.19 g/mol )

Product: Ethyl β-ionylideneacetate (C₁₅H₂₄O₂, MW: 236.35 g/mol )

Byproduct: Diethyl phosphate salt

Future developments in the synthesis of all-trans-ethyl-β-ionylideneacetate will likely focus on catalytic routes that can improve atom economy and further minimize waste, potentially through C-H activation or other novel catalytic cycles.

Development of Greener Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process, often accounting for the majority of non-product mass in a reaction. acs.org Traditional synthesis of esters and related compounds frequently relies on volatile and often hazardous organic solvents. The development of greener alternatives aims to reduce environmental harm and improve safety while maintaining process efficiency. In the context of synthesizing carotenoid-derived molecules like all-trans-ethyl-β-ionylideneacetate, several classes of green solvents are being explored.

Bio-based solvents, derived from renewable resources, are a key area of development. Ethyl lactate, for example, is derived from lactic acid and is biodegradable, with applications in cleaning and as a solvent for coatings. orientjchem.org Its potential as a reaction medium in esterification and other chemical syntheses is recognized as a more sustainable option compared to traditional solvents. orientjchem.orgnih.gov Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer another green alternative. scCO₂ is non-toxic, non-flammable, and can be easily removed from the product mixture by depressurization. orientjchem.org It has been successfully used for the extraction of carotenoids, and its low viscosity and high diffusivity make it a promising medium for chemical reactions, although the low solubility of some carotenoids can be a challenge. nih.govnih.gov

Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) represent another frontier in green solvent technology. These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. orientjchem.org They are often biodegradable and can be tuned for specific solubility properties, making them suitable for a variety of chemical processes, including catalysis and biomass conversion. orientjchem.orgresearchgate.net

Comparison of Green Solvents for Chemical Synthesis

| Solvent Type | Examples | Key Advantages | Challenges in Carotenoid/Ester Synthesis | Reference |

|---|---|---|---|---|

| Bio-based Solvents | Ethyl Lactate, d-Limonene | Renewable source, biodegradable, low toxicity. | May have limited solvency power for nonpolar compounds. | orientjchem.org |

| Supercritical Fluids | Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, easily separated from product, recyclable. | Low solubility of some carotenoids, requires high-pressure equipment. | orientjchem.orgnih.gov |

| Ionic Liquids (ILs) | Various imidazolium (B1220033) or pyridinium (B92312) salts | Tunable properties, low vapor pressure, high thermal stability. | Cost, potential toxicity of some ILs, recyclability can be complex. | orientjchem.orgresearchgate.net |

| Deep Eutectic Solvents (DESs) | Choline chloride-based mixtures | Low cost, biodegradable, easy to prepare. | Can be viscous, water sensitivity. | orientjchem.org |

Catalytic Approaches for Sustainable Ester Synthesis

Catalysis is fundamental to sustainable chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste. In the synthesis of esters like all-trans-ethyl-β-ionylideneacetate, both the esterification step and the synthesis of its precursors can be made more sustainable through advanced catalytic methods.

Enzymatic catalysis, particularly using lipases, is a well-established green method for ester synthesis. researchgate.net Lipases operate under mild conditions of temperature and pressure, which helps prevent the degradation of sensitive molecules like carotenoids. researchgate.net They can catalyze the formation of ester bonds with high selectivity, often in solvent-free systems or green solvents, reducing waste. researchgate.net For instance, lipase (B570770) B from Candida antarctica has been used to synthesize block copolymers from crocetin, a carotenoid diacid, demonstrating the feasibility of enzymatic catalysis for complex, carotenoid-based structures. researchgate.net

For the synthesis of the precursor, β-ionone, traditional methods involve aldol (B89426) condensation of citral (B94496) and acetone (B3395972) using strong bases like sodium hydroxide (B78521), followed by cyclization with strong acids. perfumerflavorist.com More sustainable approaches utilize solid catalysts like ion-exchange resins or hydrotalcites. perfumerflavorist.com These heterogeneous catalysts can be easily separated from the reaction mixture and reused, simplifying purification and reducing waste. Ion-exchangers have been shown to produce pseudoionone (B86502), the intermediate to ionone (B8125255), in high yields with minimal waste and in shorter reaction times compared to homogeneous catalysts. perfumerflavorist.com Furthermore, research into the Z-isomerization of carotenoids has highlighted the potential of discovering low-toxicity, plant-derived catalysts to replace traditional catalysts like iodine, which have negative environmental and health impacts. nih.gov

Sustainable Catalytic Systems in Ester and Precursor Synthesis

| Catalyst Type | Reaction | Advantages | Example/Finding | Reference |

|---|---|---|---|---|

| Enzymes (Lipases) | Esterification | Mild conditions, high selectivity, biodegradable, reduces byproduct formation. | Lipase B from Candida antarctica used to catalyze polymerization of carotenoid-based molecules. | researchgate.net |

| Ion-Exchange Resins | Aldol Condensation (Pseudoionone synthesis) | Heterogeneous (easy separation), reusable, high yields, low waste. | Wofatit SBW used to produce pseudoionone in high yields in under 6 hours. | perfumerflavorist.com |

| Hydrotalcites | Aldol Condensation (Pseudoionone synthesis) | Solid base catalyst, reusable, efficient. | Used as a catalyst for the condensation of citral and acetone. | perfumerflavorist.com |

| Plant-Derived Catalysts | Isomerization | Low toxicity, environmentally sustainable alternative to heavy metals. | Disulfide compounds and isothiocyanates are potential replacements for iodine in carotenoid isomerization. | nih.gov |

Renewable Feedstock Utilization in Related Ester Chemistry

The foundation of a truly sustainable chemical is its origin. Utilizing renewable feedstocks, such as biomass, instead of petrochemicals is a core principle of green chemistry. The precursor to all-trans-ethyl-β-ionylideneacetate is β-ionone, an apocarotenoid that can be produced through the biotechnological transformation of renewable resources.

Advances in metabolic engineering have enabled the production of β-ionone using engineered microorganisms, which convert simple sugars into this valuable aroma compound. nih.gov Genetically modified yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, have emerged as promising cell factories for this purpose. nih.govconsensus.app These yeasts can be engineered to express the necessary biosynthetic pathways to produce β-carotene, which is then cleaved by a carotenoid cleavage dioxygenase (CCD) enzyme to yield β-ionone. nih.govresearchgate.net

Researchers have successfully demonstrated the production of β-ionone from various renewable feedstocks, including glucose, xylose, and, significantly, hydrolysates from lignocellulosic biomass like sugarcane bagasse and food waste. nih.govconsensus.app This approach not only relies on renewable carbon sources but also offers a method for valorizing agricultural and food waste streams. For example, an engineered Yarrowia lipolytica strain was able to produce β-ionone from hydrolysates of food waste and sugarcane bagasse, showcasing an integrated process for converting organic waste into a valuable chemical. nih.gov

Microbial Production of β-Ionone from Renewable Feedstocks

| Microorganism | Feedstock | Key Engineering Strategy | Reported Titer/Yield | Reference |

|---|---|---|---|---|

| Yarrowia lipolytica | Food Waste Hydrolysate | Introduction of a modified carotenoid cleavage dioxygenase (PhCCD1) gene. | Production demonstrated from hydrolysate containing 78.4 g/L glucose. | nih.gov |

| Yarrowia lipolytica | Sugarcane Bagasse Hydrolysate | Use of engineered strain to ferment hydrolysate. | Production achieved from hydrolysate containing 34.7 g/L glucose and 20.1 g/L xylose. | nih.gov |

| Saccharomyces cerevisiae | Glucose | Optimization of gene expression and dosage of key genes using CRISPR/Cas9. | Up to 33 mg/L of β-ionone in culture medium. | nih.gov |

| Yarrowia lipolytica | Xylose | Introduction of a heterologous oxidoreductase pathway to enable xylose utilization. | Demonstrated efficient production from xylose as a sole carbon source. | consensus.app |

Mechanistic Investigations of All Trans Ethyl ? Ionylideacetate Reactions

Elucidation of Reaction Mechanisms in Ester Hydrolysis and Formation

The formation and cleavage of the ester bond in all-trans-ethyl-β-ionylideneacetate are pivotal reactions, often accomplished through well-established synthetic routes such as the Wittig and Reformatsky reactions for its formation, and acid- or base-catalyzed hydrolysis for its cleavage.

The Wittig reaction offers a powerful method for the synthesis of all-trans-ethyl-β-ionylideneacetate from β-ionone. The reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile, attacking the carbonyl carbon of β-ionone. The generally accepted mechanism proceeds through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. mdpi.com This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired alkene (all-trans-ethyl-β-ionylideneacetate) and a phosphine (B1218219) oxide byproduct. nih.govyoutube.com The formation of the strong phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide is a significant driving force for this reaction. nih.gov

Another key synthetic route is the Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound, in this case, β-ionone, in the presence of metallic zinc. wikipedia.org The mechanism commences with the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester, forming an organozinc reagent known as a Reformatsky enolate. wikipedia.orgnih.gov This enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester group. wikipedia.org The organozinc reagent then coordinates to the carbonyl oxygen of β-ionone, leading to a six-membered chair-like transition state. wikipedia.org A subsequent rearrangement forms a new carbon-carbon bond, and upon acidic workup, the desired β-hydroxy ester is produced, which can then be dehydrated to yield all-trans-ethyl-β-ionylideneacetate. wikipedia.org

The hydrolysis of all-trans-ethyl-β-ionylideneacetate, the reverse of esterification, can be catalyzed by either acid or base. In acid-catalyzed hydrolysis , a proton from a hydronium ion attaches to the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. nih.govyoutube.com The subsequent steps involve proton transfers and the elimination of ethanol (B145695) to yield all-trans-β-ionylideneacetic acid. nih.govyoutube.com

Under basic conditions (saponification) , a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. This leads to a tetrahedral intermediate, from which the ethoxide ion is expelled. The ethoxide then deprotonates the newly formed carboxylic acid, resulting in the carboxylate salt and ethanol. This final acid-base step is essentially irreversible and drives the reaction to completion.

Kinetics and Thermodynamics of Ester-Forming and Cleaving Reactions

While specific kinetic and thermodynamic data for the hydrolysis and formation of all-trans-ethyl-β-ionylideneacetate are not extensively documented in publicly available literature, general principles of esterification and hydrolysis kinetics can be applied.

The hydrolysis of esters, such as ethyl acetate (B1210297), is often studied to understand these principles. For instance, the base-catalyzed hydrolysis of ethyl acetate is typically a second-order reaction, being first order with respect to both the ester and the hydroxide ion. bue.edu.eg The rate of reaction is influenced by factors such as temperature, reactant concentrations, and the nature of the solvent. bue.edu.egresearchgate.net For example, in a study of the hydrolysis of ethyl acrylate (B77674) in a water-ethanol binary system, the rate constant was found to decrease with an increasing proportion of ethanol. researchgate.net

The temperature dependence of the reaction rate constant often follows the Arrhenius equation, allowing for the determination of the activation energy. uniba.sk For the gas-phase hydrolysis of ethyl acetate catalyzed by an immobilized lipase (B570770), an activation energy of 24.8 kJ/mol was reported. nih.gov

The formation of all-trans-ethyl-β-ionylideneacetate via the Wittig reaction is thermodynamically driven by the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. nih.gov The reaction is generally considered irreversible. The kinetics of the Wittig reaction can be complex, with the initial addition step often being the rate-determining step.

Role of Catalysis in Reaction Pathways

Catalysis plays a crucial role in both the formation and hydrolysis of all-trans-ethyl-β-ionylideneacetate.

In the Reformatsky reaction , metallic zinc is essential for the formation of the organozinc reagent and is therefore a key promoter of the reaction. wikipedia.org Other metals and metal salts, such as magnesium, iron, cobalt, and samarium(II) iodide, have also been employed in Reformatsky-type reactions. wikipedia.org

For ester hydrolysis , both acids and bases are effective catalysts. In acid catalysis, the proton source (e.g., a strong mineral acid) protonates the carbonyl oxygen, activating the ester towards nucleophilic attack by water. nih.govyoutube.com In base-catalyzed hydrolysis (saponification), the hydroxide ion acts as a nucleophile. bue.edu.eg Enzymes, such as lipases and esterases, are also highly efficient catalysts for ester hydrolysis under mild conditions. nih.gov For instance, retinyl ester hydrolases (REHs) are enzymes responsible for the hydrolysis of retinyl esters, which are structurally related to all-trans-ethyl-β-ionylideneacetate. mdpi.comnih.gov These enzymes play a vital role in vitamin A metabolism. nih.govnih.gov

The table below summarizes the catalysts and their roles in the reactions of all-trans-ethyl-β-ionylideneacetate.

| Reaction | Catalyst/Promoter | Role of Catalyst/Promoter |

| Wittig Reaction (Formation) | Strong Base (e.g., NaH, BuLi) | Deprotonates the phosphonium salt to form the reactive ylide. |

| Reformatsky Reaction (Formation) | Metallic Zinc (Zn) | Forms the organozinc intermediate (Reformatsky enolate). |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄, HCl) | Protonates the carbonyl oxygen, activating the ester for nucleophilic attack. |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH, KOH) | Acts as a nucleophile, directly attacking the carbonyl carbon. |

| Enzymatic Hydrolysis | Lipases, Esterases (e.g., REHs) | Provide an active site for the hydrolysis to occur with high efficiency and specificity under mild conditions. |

Stereochemical Considerations in Ester Reactions

The stereochemistry of the newly formed double bond is a critical aspect of the synthesis of all-trans-ethyl-β-ionylideneacetate. The "all-trans" designation indicates that all double bonds in the polyene chain have an (E)-configuration.

In the Wittig reaction , the stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides, such as the one derived from ethyl (triphenylphosphoranylidene)acetate, generally favor the formation of the (E)-alkene. wikipedia.org The stabilization of the ylide allows for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which leads to the (E)-alkene. youtube.com The high (E)-selectivity can also be influenced by dipole-dipole interactions between the ylide and the aldehyde at the transition state. nih.gov In contrast, non-stabilized ylides typically yield (Z)-alkenes. wikipedia.orgyoutube.com

The Reformatsky reaction can also exhibit diastereoselectivity, particularly when chiral substrates or auxiliaries are used. nih.govbeilstein-journals.org While the initial product is a β-hydroxy ester, the subsequent dehydration step to form the α,β-unsaturated ester can also lead to a mixture of (E) and (Z) isomers. The reaction conditions can be optimized to favor the desired all-trans isomer.

The table below outlines the key stereochemical outcomes in the synthesis of all-trans-ethyl-β-ionylideneacetate.

| Reaction | Key Stereochemical Feature | General Outcome for All-trans-ethyl-β-ionylideneacetate |

| Wittig Reaction | E/Z Selectivity of the new double bond | Stabilized ylides favor the formation of the (E)-isomer, which is the desired all-trans configuration. |

| Reformatsky Reaction | Diastereoselectivity of the β-hydroxy ester intermediate and E/Z selectivity of the final product | Reaction conditions can be controlled to favor the formation of the all-trans isomer after dehydration. |

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, specific ¹H and ¹³C NMR data for all-trans-ethyl-β-ionylideneacetate, which would be essential for a complete structural assignment, are not available in the public domain.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

In a typical analysis, one-dimensional (1D) NMR spectra (¹H and ¹³C) would provide foundational information on the number and types of protons and carbons in the molecule. Two-dimensional (2D) NMR techniques are critical for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to piece together adjacent fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for assembling the complete carbon skeleton and identifying the positions of functional groups.

Without access to the raw or processed data from these experiments for all-trans-ethyl-β-ionylideneacetate, a detailed structural analysis and the creation of corresponding data tables are not possible.

Stereochemical Assignment via NMR Anisotropy Effects

The "all-trans" designation in the compound's name indicates a specific stereochemistry of the double bonds in the polyene chain. This would typically be confirmed using NMR techniques, such as by analyzing coupling constants between vinylic protons and through the use of Nuclear Overhauser Effect (NOE) experiments, which can establish through-space proximity of atoms. The lack of published spectra precludes any such detailed stereochemical confirmation.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and formula of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition of all-trans-ethyl-β-ionylideneacetate. While the molecular formula can be inferred from the name, experimental verification via HRMS is a standard and essential step in chemical characterization.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion (or a specific fragment ion). Analyzing the resulting fragmentation pattern provides valuable information about the compound's structure, as the molecule breaks apart at its weakest bonds or through characteristic rearrangements. This data would be instrumental in confirming the connectivity of the ionylidene ring, the polyene chain, and the ethyl acetate (B1210297) group. The absence of published MS/MS data for all-trans-ethyl-β-ionylideneacetate makes a discussion of its specific fragmentation pathways purely speculative.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. For all-trans-ethyl-β-ionylideneacetate, one would expect to observe characteristic absorption or scattering bands for:

C=O stretch of the ester functional group.

C=C stretches of the conjugated polyene system and the cyclohexene (B86901) ring.

C-O stretches of the ester group.

C-H stretches and bends for the various aliphatic and vinylic protons.

Without experimental IR and Raman spectra, a table of characteristic vibrational frequencies and their assignments cannot be compiled.

Functional Group Identification via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. libretexts.org For all-trans-ethyl-β-ionylideneacetate, the IR spectrum reveals key absorptions that confirm its ester functionality and hydrocarbon backbone. The most prominent peaks are associated with the carbonyl (C=O) group of the ester and the carbon-oxygen (C-O) single bond. libretexts.org

The IR spectrum of a typical ester like ethyl acetate shows a strong absorption band for the C=O stretch, which is a key identifier. libretexts.org Additionally, the C-O stretching vibration is also observable. libretexts.org In alkanes, which form the backbone of the molecule, C-H stretching and bending vibrations are characteristic, though often less noted due to their prevalence in organic compounds. libretexts.orgopenstax.org

Table 1: Characteristic IR Absorption Frequencies for All-trans-ethyl-β-ionylideneacetate Functional Groups

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1730 - 1750 | Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Medium |

| C-H (Alkane) | Stretch | 2850 - 2960 | Strong |

| C=C (Alkene) | Stretch | 1640 - 1680 | Medium to Weak |

| =C-H (Alkene) | Stretch | 3020 - 3100 | Medium |

Note: The exact positions of the peaks can be influenced by the molecular environment and conjugation. For conjugated esters, the carbonyl peak can shift to a lower wavenumber by 20-30 cm⁻¹. libretexts.org

Conformational Analysis using Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the conformational isomers of molecules. nih.gov For molecules with a polyene chain like all-trans-ethyl-β-ionylideneacetate, Raman spectroscopy can elucidate the conformational state (e.g., s-trans vs. s-cis). rsc.org

Studies on similar α,β-unsaturated carbonyl compounds, such as ethyl acrylate (B77674) and ethyl trans-crotonate, have utilized Raman spectroscopy to investigate conformational equilibria. rsc.org By analyzing the temperature dependence of certain Raman bands, researchers can determine the enthalpy differences between different conformers. rsc.org Time-dependent density functional theory (TDDFT) calculations can further aid in the interpretation of Raman spectra by predicting the vibrational modes associated with different conformations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. ubbcluj.roshu.ac.uk The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For all-trans-ethyl-β-ionylideneacetate, which contains a conjugated π-system, the most significant electronic transitions are π → π*. uzh.ch

The extended conjugation in the polyene chain of all-trans-ethyl-β-ionylideneacetate results in the absorption of light at longer wavelengths, typically in the UV region. libretexts.org The wavelength of maximum absorbance (λmax) is a characteristic property of the compound and is sensitive to the extent of conjugation and the solvent used. These transitions are typically strong, resulting in high molar absorptivity values. shu.ac.uk

Table 2: Typical Electronic Transitions in UV-Vis Spectroscopy

| Transition | Description | Typical Wavelength Range (nm) |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | < 200 |

| n → σ | Excitation of a non-bonding electron to a σ antibonding orbital. | 150 - 250 |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 700 |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | 200 - 700 |

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of all-trans-ethyl-β-ionylideneacetate from complex mixtures, as well as for the analysis of its isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of retinoids, including all-trans-ethyl-β-ionylideneacetate. nih.gov The development of a robust HPLC method is crucial for achieving high resolution and sensitivity. Reversed-phase HPLC, utilizing a C18 column, is commonly employed for the separation of these compounds. jfda-online.com

Method development involves optimizing the mobile phase composition, flow rate, and detector wavelength. scielo.br For retinoids, a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and a buffered aqueous solution is often used to achieve optimal separation. jfda-online.com Isocratic or gradient elution can be applied depending on the complexity of the sample matrix. jfda-online.comcapes.gov.br The use of a UV-Vis detector allows for sensitive detection at the λmax of the compound. nih.gov

Gas Chromatography (GC) Coupled Techniques (e.g., GC-MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like all-trans-ethyl-β-ionylideneacetate, derivatization is often necessary to increase their volatility. mdpi.com A common derivatization agent is ethylchloroformate (ECF), which reacts with hydroxyl groups to form more volatile derivatives suitable for GC analysis. mdpi.comnih.gov

GC-MS provides both chromatographic separation and mass spectral data, allowing for the definitive identification of the compound based on its retention time and fragmentation pattern. researchgate.net This technique is highly sensitive and can be used for both qualitative and quantitative analysis.

Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. gcms.cz While all-trans-ethyl-β-ionylideneacetate itself is not typically discussed in the context of chirality, related retinoids and their derivatives can possess chiral centers. The separation of enantiomers is critical in pharmaceutical applications, as different enantiomers can have distinct biological activities.

Chiral stationary phases (CSPs) are used in both HPLC and GC to achieve enantiomeric separation. researchgate.netnih.gov These CSPs, often based on derivatized cyclodextrins, interact differently with each enantiomer, leading to their separation. gcms.cznih.govresearchgate.net The development of effective chiral separation methods is an active area of research, with techniques like capillary electrophoresis (CE) also showing promise. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process employed to convert an analyte into a product of similar structure, but with properties that are more amenable to a particular analytical technique. For a compound like all-trans-ethyl-β-ionylideneacetate, which belongs to the retinoid family, derivatization can be a crucial step to overcome challenges in its analysis, such as thermal instability, low volatility, and poor detector response. The primary goals of derivatization in this context are to improve detection sensitivity and selectivity, facilitate analysis by gas chromatography (GC), and enhance detection in liquid chromatography (LC).

Strategies for Improved Detection Sensitivity and Selectivity

Improving the sensitivity and selectivity of analytical methods is paramount for the accurate quantification of all-trans-ethyl-β-ionylideneacetate, especially when it is present at low concentrations in complex matrices.

Key Strategies:

Introduction of Fluorophores: One of the most effective strategies to enhance detection sensitivity, particularly in liquid chromatography, is the introduction of a fluorescent tag (fluorophore) into the analyte molecule. While some retinoids possess native fluorescence, this can be enhanced through derivatization. nih.govacs.org This process involves reacting the compound with a fluorescent labeling reagent, resulting in a derivative that exhibits strong fluorescence, allowing for highly sensitive detection. acs.org

Enhancement of Ionization for Mass Spectrometry: For mass spectrometry (MS) based detection, derivatization can improve ionization efficiency, leading to a stronger signal and thus better sensitivity. By introducing a group that is readily ionizable, the response of the analyte in the mass spectrometer can be significantly increased.

Increased Specificity: Derivatization can also improve selectivity by introducing a specific functional group that allows for targeted detection, minimizing interference from other compounds in the sample. For instance, in complex biological samples, derivatization can help to distinguish the target analyte from a multitude of other structurally similar molecules.

A study on the analysis of retinoids in pharmaceuticals highlighted the use of fluorescence detection to measure retinoic acids. nih.gov Although all-trans-ethyl-β-ionylideneacetate is an ester and not a carboxylic acid, the principle of leveraging fluorescence for sensitive detection is transferable. The inherent conjugated double bond system in its structure provides a basis for fluorescence that can be potentially enhanced.

Furthermore, research into fluorescent retinoic acid analogues has demonstrated the design of synthetic retinoids with strong fluorescent properties. acs.org This work underscores the potential for developing specific derivatization strategies that introduce or enhance fluorescence in molecules like all-trans-ethyl-β-ionylideneacetate for improved analytical characterization. acs.org

Formation of Volatile Derivatives for GC Analysis

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, many retinoids, including potentially all-trans-ethyl-β-ionylideneacetate, have low volatility and can be thermally labile, making direct GC analysis challenging. nih.gov Derivatization is a common approach to overcome these limitations by converting the analyte into a more volatile and thermally stable derivative.

Common Derivatization Techniques for GC Analysis:

Silylation: This is one of the most widely used derivatization techniques for GC analysis. sigmaaldrich.comsigmaaldrich.com It involves replacing active hydrogen atoms in functional groups like hydroxyls, carboxyls, and amines with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comyoutube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comsigmaaldrich.comresearchgate.net The resulting TMS derivatives are typically more volatile and less polar, leading to improved chromatographic peak shape and resolution. gcms.cz For all-trans-ethyl-β-ionylideneacetate, while it is an ester, any potential hydrolysis to the corresponding carboxylic acid would create a site for silylation.

Esterification: For compounds containing carboxylic acid groups, esterification (for example, methylation) is a common method to increase volatility. While all-trans-ethyl-β-ionylideneacetate is already an ethyl ester, this technique is highly relevant for its potential acidic metabolites or precursors.

Acylation: This process introduces an acyl group into the molecule, which can also increase volatility and improve chromatographic properties.

The choice of derivatizing reagent and reaction conditions (e.g., temperature and time) is critical for achieving complete derivatization and obtaining reliable results. sigmaaldrich.com The stability of the resulting derivatives is also an important consideration. researchgate.net

Table 1: Common Silylation Reagents for GC Analysis

| Reagent | Abbreviation | Derivative Formed | Key Features |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly reactive and widely used for a variety of functional groups. sigmaaldrich.comresearchgate.net |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms derivatives that are more stable to hydrolysis than TMS derivatives. sigmaaldrich.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane | BSTFA + TMCS | Trimethylsilyl (TMS) | The addition of TMCS as a catalyst can increase the reaction rate and yield, especially for sterically hindered groups. researchgate.net |

Introduction of Chromophores/Fluorophores for LC Detection

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a cornerstone technique for the analysis of retinoids due to its ability to handle non-volatile and thermally sensitive compounds. nih.govresearchgate.net Detection in LC is often performed using UV-Vis or fluorescence detectors. To enhance the sensitivity and selectivity of LC methods, chromophores (light-absorbing groups) or fluorophores (fluorescent groups) can be chemically introduced into the analyte molecule.

Strategies for Enhanced LC Detection:

Pre-column Derivatization: In this approach, the analyte is derivatized before it is injected into the LC system. This is a common method for attaching a fluorescent label. The choice of labeling reagent depends on the functional groups present in the analyte. For a compound like all-trans-ethyl-β-ionylideneacetate, derivatization could potentially target the ester group through hydrolysis to the corresponding acid, which can then be reacted with a fluorescent labeling agent.

Post-column Derivatization: Here, the derivatization reaction occurs after the analyte has been separated on the LC column but before it reaches the detector. This can be advantageous as it avoids potential issues with the separation of multiple derivatized products. A study on the analysis of retinoids in galenicals utilized a post-column on-line photochemical reactor to enhance the fluorescence of the analytes, demonstrating a creative approach to improving detection without prior chemical modification. researchgate.net

Use of Fluorescent Analogues: The development of synthetic fluorescent analogues of natural compounds is an emerging area. acs.org These analogues can be used as standards or probes in analytical studies, providing a highly sensitive means of detection. acs.org

The native UV absorbance of the conjugated system in all-trans-ethyl-β-ionylideneacetate already allows for its detection by UV-Vis detectors in LC. However, for trace analysis or analysis in complex matrices, the enhanced sensitivity offered by fluorescence detection is often necessary. nih.gov Derivatization to introduce a highly fluorescent moiety can lower the limits of detection significantly.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are at the forefront of theoretical investigations into the electronic properties and reactivity of all-trans-ethyl-β-ionylideneacetate. These methods, based on the fundamental principles of quantum physics, provide a detailed description of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and vibrational properties of retinoids and related compounds. While specific DFT studies on all-trans-ethyl-β-ionylideneacetate are not extensively documented in publicly available literature, the principles of such analyses can be inferred from studies on analogous molecules like other retinoids.

A DFT calculation for geometry optimization would theoretically determine the most stable three-dimensional arrangement of atoms in the all-trans-ethyl-β-ionylideneacetate molecule by finding the minimum energy state on the potential energy surface. This would provide precise data on bond lengths, bond angles, and dihedral angles.

Vibrational frequency calculations using DFT would predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. This theoretical spectrum can be compared with experimental spectra to confirm the molecular structure.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for All-trans-ethyl-β-ionylideneacetate

| Parameter | Value |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| C=C (conjugated) Bond Lengths | ~1.35 - 1.45 Å |

| C-C (cyclohexene) Bond Angles | ~110-120° |

| Polyene Chain Dihedral Angles | ~180° (trans) |

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, can be employed to calculate a variety of molecular properties for all-trans-ethyl-β-ionylideneacetate. These properties include the dipole moment, polarizability, and electronic transitions. Such calculations provide a deeper understanding of the molecule's response to external electric fields and its light-absorbing characteristics.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

For larger systems or longer timescale phenomena, molecular mechanics and molecular dynamics simulations are the computational tools of choice. These methods use classical physics to model the interactions between atoms.

The flexible polyene chain of all-trans-ethyl-β-ionylideneacetate allows for a multitude of possible conformations. Conformational analysis using molecular mechanics can explore the potential energy surface of the molecule to identify low-energy, stable conformers. nih.govlumenlearning.comchemistrysteps.comlibretexts.org This involves systematically rotating the single bonds in the molecule and calculating the corresponding energy. The results can be visualized as an energy landscape, highlighting the most probable shapes the molecule will adopt.

Molecular dynamics (MD) simulations provide a time-resolved view of the conformational dynamics. pnas.org By simulating the motion of the atoms over time, MD can reveal how the molecule transitions between different conformations and how it behaves in a solvent environment. nih.gov

Table 2: Representative Torsional Angles and Relative Energies for Hypothetical Conformers of All-trans-ethyl-β-ionylideneacetate

| Conformer | Key Torsional Angle(s) | Relative Energy (kcal/mol) |

| Global Minimum (All-trans) | C6-C7-C8-C9 ≈ 180° | 0.0 |

| Local Minimum 1 | C8-C9-C10-C11 ≈ 60° | +2.5 |

| Local Minimum 2 | C10-C11-C12-C13 ≈ -60° | +3.1 |

Note: This table is a simplified, hypothetical representation of a conformational analysis. Actual energy landscapes would be more complex.

Understanding how all-trans-ethyl-β-ionylideneacetate interacts with its environment is crucial. MD simulations can model the interactions between the molecule and solvent molecules, providing insights into its solubility and the structure of the solvation shell. These simulations can also be used to study its binding to biological macromolecules, such as proteins, which is a key aspect of the biological activity of retinoids.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model chemical reactions involving all-trans-ethyl-β-ionylideneacetate, such as its isomerization or oxidation. By mapping the potential energy surface along a reaction coordinate, researchers can identify the transition state—the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy and thus the rate of the reaction. These studies are invaluable for understanding the mechanisms of retinoid metabolism and degradation. While specific studies on this ethyl ester are sparse, the general methodologies are well-established for related compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Biodegradability Relationship (SBR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and the closely related Quantitative Structure-Biodegradability Relationship (SBR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or biodegradability, respectively. While specific QSAR or SBR studies for all-trans-ethyl-β-ionylideneacetate are not extensively documented in publicly available literature, the methodologies are broadly applicable. Such studies are crucial for predicting the environmental fate and potential biological interactions of this and similar compounds, thereby guiding the design of safer and more effective molecules.

For a compound like all-trans-ethyl-β-ionylideneacetate, which belongs to the C13 norisoprenoid class of terpenoids, QSAR and SBR models would be developed by analyzing a dataset of structurally similar compounds. nih.govresearchgate.net These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure.

Theoretical Frameworks and Descriptor Development

The foundation of any QSAR/SBR model lies in the numerical representation of molecular structure through descriptors. These descriptors can be categorized into several classes, each capturing different aspects of the molecule's architecture. For all-trans-ethyl-β-ionylideneacetate, the development and selection of descriptors would be guided by its key structural features: the ionone (B8125255) ring, the conjugated polyene side chain, and the ethyl ester functional group.

Theoretical Frameworks:

The development of a QSAR/SBR model begins with the generation of a three-dimensional structure of the molecule, often optimized using quantum chemical methods like the Austin Model 1 (AM1) parameterization. researchgate.net Software packages such as HYPERCHEM and MOPAC are commonly used for this initial step. researchgate.netresearchgate.net Subsequently, a wide array of molecular descriptors are calculated using specialized software like CODESSA or Dragon. researchgate.netresearchgate.net

Descriptor Development:

The descriptors calculated for a molecule like all-trans-ethyl-β-ionylideneacetate would typically fall into the following categories:

Constitutional Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula and connectivity. They include molecular weight, atom counts, and the number of specific functional groups.

Topological Descriptors: These numerical indices describe the connectivity and branching of the molecule. They are calculated from the 2D representation of the structure and can provide insights into molecular size and shape.

Geometrical Descriptors: Derived from the 3D coordinates of the atoms, these descriptors quantify the size and shape of the molecule. For all-trans-ethyl-β-ionylideneacetate, descriptors like asphericity would be particularly relevant, as they have been shown to be significant in QSAR models of terpenoids. nih.govresearchgate.netnih.gov

Electrostatic Descriptors: These descriptors relate to the charge distribution within the molecule. An important example is the maximum partial charge for a carbon atom (Zefirov's PC), which has been identified as a key descriptor in predicting terpenoid toxicity. nih.govresearchgate.netnih.gov The presence of the ester group and the conjugated system in all-trans-ethyl-β-ionylideneacetate makes these descriptors critical.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic properties of the molecule. ucsb.edu Important descriptors in this category include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of a molecule's reactivity. ucsb.edu

The following table provides examples of descriptor classes and specific descriptors that would be relevant for a QSAR/SBR study of all-trans-ethyl-β-ionylideneacetate.

| Descriptor Class | Specific Descriptor Example | Potential Relevance for all-trans-ethyl-β-ionylideneacetate |

| Constitutional | Molecular Weight | Basic property influencing physical characteristics. |

| Number of Rotatable Bonds | Relates to conformational flexibility of the side chain. | |

| Topological | Wiener Index | Describes molecular branching. |

| Kier & Hall Connectivity Indices | Encodes information about the size and degree of branching. | |

| Geometrical | Asphericity | Important for describing the shape of terpenoid molecules. nih.govresearchgate.netnih.gov |

| Molecular Surface Area | Influences interactions with biological macromolecules. | |

| Electrostatic | Zefirov's Partial Charge (PC) | Significant in predicting the toxicity of terpenoids. nih.govresearchgate.netnih.gov |

| Dipole Moment | Reflects the overall polarity of the molecule. | |

| Quantum-Chemical | HOMO Energy | Relates to the molecule's susceptibility to electrophilic attack. ucsb.edu |

| LUMO Energy | Relates to the molecule's susceptibility to nucleophilic attack. ucsb.edu |

This table is illustrative and not based on a specific study of all-trans-ethyl-β-ionylideneacetate.

Predictive Modeling for Chemical Behavior

Once a set of relevant descriptors has been generated for a series of compounds, the next step is to build a predictive model. This involves using statistical methods to find a mathematical equation that best correlates the descriptors with the observed activity or property.

Model Development and Validation:

A crucial aspect of QSAR/SBR modeling is the division of the dataset into a training set and a test set. The training set is used to build the model, while the test set, which the model has not "seen" before, is used to evaluate its predictive power. Common statistical techniques used to develop these models include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the dependent variable (e.g., toxicity) to a set of independent variables (the descriptors).

Partial Least Squares (PLS): A more advanced regression technique that is well-suited for datasets with a large number of correlated descriptors.

Machine Learning Methods: Techniques like k-Nearest Neighbors (kNN), Support Vector Machines (SVM), and decision trees are increasingly being used to build more complex, non-linear QSAR models. researchgate.net

The statistical significance and predictive ability of the resulting models are assessed using various parameters. For instance, in a study on terpenoid toxicity, a four-parameter equation yielded a training coefficient of correlation higher than 0.810 and a test coefficient of correlation higher than 0.535, with a square coefficient of cross-validation (Q²) greater than 0.689. nih.govresearchgate.netnih.gov

Predicting Chemical Behavior:

For all-trans-ethyl-β-ionylideneacetate, predictive models could be developed for a range of endpoints, including:

Toxicity: Based on studies of other terpenoids, it is known that the toxicity can vary with the functional group present, with esters generally showing lower toxicity than alcohols and aldehydes. nih.govnih.gov A QSAR model could provide a more quantitative prediction of its potential toxicity.

Biodegradability: SBR models could predict the likelihood and rate of degradation of all-trans-ethyl-β-ionylideneacetate in the environment, which is crucial for assessing its environmental persistence.

Receptor Binding: Molecular docking studies on related compounds like retinoic acid analogues have been used to predict their binding affinity to specific receptors. rsc.org Similar approaches could be applied to all-trans-ethyl-β-ionylideneacetate to explore its potential biological targets.

Sensory Properties: QSAR models are also used in the fragrance industry to predict the odor characteristics of molecules. researchgate.net

The following table illustrates the potential application of predictive models for all-trans-ethyl-β-ionylideneacetate.

| Predicted Property | Relevant Descriptor Types | Modeling Approach | Potential Outcome |

| Toxicity | Geometric, Electrostatic | Multiple Linear Regression | Quantitative estimate of toxicity to specific organisms. nih.govnih.gov |

| Biodegradability | Topological, Constitutional | Machine Learning | Prediction of environmental persistence. |

| Receptor Affinity | Geometrical, Electrostatic, Quantum-Chemical | Molecular Docking, 3D-QSAR | Identification of potential biological targets and binding modes. rsc.org |

| Odor Profile | Topological, Geometrical | k-Nearest Neighbors, SVM | Prediction of sensory characteristics. researchgate.net |

This table is illustrative and not based on a specific study of all-trans-ethyl-β-ionylideneacetate.

Environmental Fate and Degradation Studies

Abiotic Transformation Pathways

Abiotic transformation pathways are non-biological processes that can lead to the degradation of a chemical in the environment. These primarily include hydrolysis, photolysis, and oxidation.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The structure of All-trans-ethyl-β-ionylideneacetate contains an ethyl ester functional group, which can be susceptible to hydrolysis. Generally, the rate of ester hydrolysis is influenced by pH and temperature. In alkaline conditions, saponification, the base-catalyzed hydrolysis of an ester, can occur. For instance, the alkaline hydrolysis of ethyl acetate (B1210297) has been well-documented and proceeds at a measurable rate. uv.es

However, for structurally related compounds like β-ionone, which lacks a hydrolyzable functional group, hydrolysis is not expected to be a significant environmental fate process. nih.gov Given the presence of the ester group in All-trans-ethyl-β-ionylideneacetate, some degree of hydrolysis is possible, which would yield β-ionylideneacetic acid and ethanol (B145695). The rate of this process under typical environmental pH conditions (pH 5-9) would need to be experimentally determined for a precise assessment.

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. The extended conjugated double bond system in All-trans-ethyl-β-ionylideneacetate suggests a potential for absorbing UV light, which could lead to photolytic degradation. For the related compound β-ionone, studies have shown that it undergoes rapid photodegradation in the atmosphere through reactions with hydroxyl (OH) radicals and ozone. The calculated atmospheric half-life for β-ionone with OH radicals is approximately 1.6 hours, and with ozone, it is about 18 minutes. oecd.org

In aqueous environments, olefins like β-ionone can react with photo-oxidants such as hydroxyl radicals, peroxy radicals, and singlet oxygen, with an estimated half-life of around 25 days. nih.gov A study on the degradation of β-ionone and β-cyclocitral found that UV-chlorination was the most effective degradation process due to the generation of OH and Cl radicals. nih.gov During UV photolysis and UV-chlorination of β-ionone, several byproducts were identified, indicating degradation through isomerization and bond scission mechanisms. nih.gov Given the structural similarities, All-trans-ethyl-β-ionylideneacetate is expected to undergo similar photolytic and oxidative degradation processes in both atmospheric and aquatic environments.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic chemicals from the environment.

The biodegradability of All-trans-ethyl-β-ionylideneacetate is expected to be influenced by its structural features. The related compound, β-ionone, is considered to be readily biodegradable. oecd.orgscbt.com In one study using an activated sludge screening test (OECD 301F), β-ionone achieved 79% of its theoretical biochemical oxygen demand (BOD), suggesting that biodegradation is a significant environmental fate process. nih.gov Another study showed that β-ionone was readily biodegradable in a CO2 evolution test, achieving 73% CO2 evolution after 28 days. nih.gov

For esters, the initial step in biodegradation is often the enzymatic hydrolysis of the ester bond. In the case of All-trans-ethyl-β-ionylideneacetate, this would likely be carried out by esterase enzymes, yielding β-ionylideneacetic acid and ethanol. Both of these products are generally amenable to further microbial degradation. The biodegradation of another ethyl ester, ethyl tert-butyl ether (ETBE), proceeds via hydroxylation of the ethoxy carbon by a monooxygenase enzyme, followed by the formation of intermediates like acetaldehyde (B116499) and tert-butyl acetate. researchgate.netwhiterose.ac.uknih.govwhiterose.ac.uk While the specific microbial pathways for All-trans-ethyl-β-ionylideneacetate have not been elucidated, it is plausible that a combination of ester hydrolysis and oxidation of the cyclic and acyclic parts of the molecule would lead to its mineralization.

Environmental Distribution and Partitioning Behavior

The environmental distribution of a chemical describes how it partitions between different environmental compartments such as water, soil, sediment, and air. This behavior is largely governed by the compound's physicochemical properties, including its water solubility, vapor pressure, and partition coefficients.

For the analogous compound β-ionone, the following physicochemical properties have been reported:

| Property | Value | Reference |

| Water Solubility | ~169 mg/L | oecd.org |

| Vapor Pressure | ~0.009 hPa at 25 °C | oecd.org |

| Log Kow | 4.0 at 25 °C | oecd.org |

| Log Koc (calculated) | 2.80 - 3.34 | oecd.org |

| Bioconcentration Factor (BCF, calculated) | 501 | oecd.org |

A log Kow of 4.0 indicates a moderate potential for bioaccumulation and adsorption to organic matter in soil and sediment. oecd.org The calculated bioconcentration factor (BCF) of 501 also suggests a potential for bioaccumulation. oecd.org Based on these properties, environmental fate modeling (Mackay Level I) for β-ionone predicts the following distribution: oecd.orgscbt.com

| Environmental Compartment | Predicted Distribution (%) | Reference |

| Water | 34 | oecd.orgscbt.com |

| Soil | 27 | oecd.orgscbt.com |

| Sediment | 27 | oecd.orgscbt.com |

| Air | 12 | oecd.orgscbt.com |

Given the structural similarity, it is anticipated that All-trans-ethyl-β-ionylideneacetate would exhibit comparable partitioning behavior, with a tendency to distribute between water, soil, and sediment, and a moderate potential for bioaccumulation. However, the addition of the ethyl acetate group may slightly alter these properties, and experimental determination would be necessary for a precise characterization.

Air, Water, Soil, and Sediment Compartmental Analysis

Data and research findings specific to the distribution of all-trans-ethyl-β-ionylideneacetate in air, water, soil, and sediment compartments are not available in the public domain.

Volatilization and Adsorption Processes

Specific studies detailing the volatilization from water and soil surfaces, as well as the adsorption and desorption characteristics of all-trans-ethyl-β-ionylideneacetate in soil and sediment, could not be located.

Predictive Modeling for Environmental Persistence

Information regarding the application of predictive models to estimate the environmental persistence and long-range transport potential of all-trans-ethyl-β-ionylideneacetate is not available.

Q & A

Q. How can educators incorporate research on this compound into undergraduate chemistry curricula?

- Methodological Answer : Design problem-based learning modules where students simulate synthesis pathways using low-cost, safe reagents (e.g., enzyme etching analogs). Assess learning outcomes via pretest-posttest frameworks and reflective journals. Emphasize autonomy in experimental design to foster critical thinking and research literacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.